molecular formula C17H30BCl2N3O4 B1193344 NED-3238

NED-3238

Cat. No.: B1193344
M. Wt: 422.154
InChI Key: YLRFCKXLPZIAMP-DQZPFBHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NED-3238 involves the preparation of N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure consistency and quality. The process involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, with careful monitoring of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

NED-3238 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the boronopropyl group or other functional groups in the molecule.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

NED-3238 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study arginase inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating arginase activity in biological systems, which can impact cellular functions and metabolic processes.

    Medicine: Explored for potential therapeutic applications in diseases where arginase activity is implicated, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting arginase enzymes .

Mechanism of Action

NED-3238 exerts its effects by inhibiting the activity of arginase I and II. The compound binds to the active site of the enzymes, preventing the conversion of arginine to ornithine and urea. This inhibition disrupts the urea cycle and affects various metabolic pathways . The molecular targets include the active sites of arginase I and II, and the pathways involved are those related to arginine metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-boronohexanoic acid (ABH)
  • N-hydroxy-nor-L-arginine (nor-NOHA)

Uniqueness of NED-3238

This compound stands out due to its exceptionally high potency compared to other arginase inhibitors. Its IC50 values are significantly lower, indicating a stronger inhibitory effect. Additionally, the structural modifications in this compound provide enhanced selectivity and binding affinity for arginase I and II .

Properties

Molecular Formula

C17H30BCl2N3O4

Molecular Weight

422.154

IUPAC Name

(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H28BN3O4/c19-15(9-13-5-2-1-3-6-13)11-21-10-14(7-4-8-18(24)25)17(20,12-21)16(22)23/h1-3,5-6,14-15,24-25H,4,7-12,19-20H2,(H,22,23)/t14-,15-,17-/m0/s1

InChI Key

YLRFCKXLPZIAMP-DQZPFBHVSA-N

SMILES

B(CCCC1CN(CC1(C(=O)O)N)CC(CC2=CC=CC=C2)N)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NED-3238;  NED 3238;  NED3238

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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